molecular formula C20H20N2O B2878491 (2-Tritylhydrazinyl)methanol CAS No. 1956365-95-9

(2-Tritylhydrazinyl)methanol

Cat. No.: B2878491
CAS No.: 1956365-95-9
M. Wt: 304.393
InChI Key: MVBXDWVJTSBOCH-UHFFFAOYSA-N
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Description

(2-Tritylhydrazinyl)methanol is a hydrazine derivative characterized by a trityl (triphenylmethyl) group attached to a hydrazinyl methanol backbone. While direct references to this compound are absent in the provided literature, its structural analogs—hydrazine derivatives with aromatic or alkyl protective groups—are extensively documented. Such compounds are typically synthesized via reactions involving hydrazine hydrate and carbonyl-containing precursors, followed by purification through recrystallization . These derivatives are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and coordination chemistry due to their nucleophilic and chelating properties.

Properties

IUPAC Name

(2-tritylhydrazinyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c23-16-21-22-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21-23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBXDWVJTSBOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NNCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Tritylhydrazinyl)methanol typically involves the reaction of trityl hydrazine with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as

Biological Activity

(2-Tritylhydrazinyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a hydrazine moiety, which is known for its reactivity and ability to interact with various biological targets. Its structure can be represented as follows:

  • Molecular Formula: C17_{17}H20_{20}N2_2O
  • Molecular Weight: 284.36 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The hydrazine group can participate in redox reactions, potentially influencing cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Binding: It may bind to various receptors, modulating their activity and triggering downstream signaling cascades.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

Activity Description
Enzyme InhibitionPotential inhibition of enzymes like alcohol dehydrogenase, affecting methanol metabolism.
Antimicrobial PropertiesInteraction with bacterial enzymes, leading to antimicrobial effects.
Cytotoxic EffectsInduction of apoptosis in cancer cell lines through reactive oxygen species (ROS) generation.

Case Studies

  • Methanol Toxicity and Treatment Implications
    • A study highlighted the role of methanol and its metabolites in toxicity cases. The presence of compounds that inhibit enzymes responsible for methanol metabolism could mitigate toxicity effects. This compound's enzyme-inhibiting properties suggest it might be explored as a therapeutic agent in methanol poisoning scenarios .
  • Antimicrobial Activity
    • Preliminary studies have shown that derivatives of hydrazine compounds exhibit significant antimicrobial activity against various pathogens. This suggests that this compound could be a candidate for further antimicrobial research .

Comparison with Similar Compounds

Structural Comparison

(2-Tritylhydrazinyl)methanol shares core functional groups with other hydrazine derivatives but differs in its protective trityl group. Key structural analogs include:

Compound Name Key Structural Features Functional Groups Reference
3-Hydroxy-3-(2-thienyl)propionic Acid Hydrazide Thienyl ring, hydrazide, hydroxy group –NH–NH₂, –OH, thiophene
(E)-4-Amino-N-(2-hydroxy-5-methyl-benzylidene)benzohydrazide Benzohydrazide, hydroxybenzylidene moiety –CONH–NH–, –OH, aromatic rings
1-(1-Methylpyrrol-2-yl)Acetyl-4-(1-Naphtyl) Thiosemicarbazide Pyrrole, naphthyl, thiosemicarbazide –NH–CS–NH–, heteroaromatic
3-Phenyl-5-sulfamoyl-N’-[(thiophene-2-ylmethylidene)]indole-2-carbohydrazide Indole, sulfonamide, thiophene –SO₂NH₂, –CONH–NH–, heterocycle

Key Observations :

  • The trityl group in this compound enhances steric bulk and stability compared to smaller substituents like benzyl or thienyl groups .
  • Methanol moieties (e.g., –CH₂OH) improve solubility in polar solvents, unlike purely aromatic derivatives .

Key Observations :

  • This compound likely follows a similar pathway: trityl-protected hydrazine reacting with a carbonyl precursor (e.g., formaldehyde) under reflux .

Key Observations :

  • The trityl group in this compound may hinder metal coordination compared to thiosemicarbazides but offers reversible protection for sensitive functional groups .
  • Methanol-containing derivatives are more water-soluble, enabling applications in biological systems .

Physicochemical Properties

Melting points and solubility vary significantly:

Compound Melting Point (°C) Solubility Profile Reference
3-Hydroxy-3-(2-thienyl)propionic Acid Hydrazide 139–140 Soluble in methanol
(E)-4-Amino-N-(2-hydroxy-5-methyl-benzylidene)benzohydrazide Not reported Soluble in ethanol/ether
1-(1-Methylpyrrol-2-yl)Acetyl-4-(1-Naphtyl) Thiosemicarbazide Not reported Methanol/ethanol

Key Observations :

  • Methanol-based derivatives generally exhibit lower melting points due to increased molecular flexibility .
  • Trityl groups may reduce solubility in polar solvents compared to smaller substituents.

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